molecular formula C19H26N2 B12525933 5-(Oct-1-en-1-yl)-1-[(1R)-1-phenylethyl]-1H-imidazole CAS No. 654653-20-0

5-(Oct-1-en-1-yl)-1-[(1R)-1-phenylethyl]-1H-imidazole

Cat. No.: B12525933
CAS No.: 654653-20-0
M. Wt: 282.4 g/mol
InChI Key: OSUHMPXXXBMDOW-QGZVFWFLSA-N
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Description

5-(Oct-1-en-1-yl)-1-[(1R)-1-phenylethyl]-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This specific compound features an oct-1-en-1-yl group and a phenylethyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oct-1-en-1-yl)-1-[(1R)-1-phenylethyl]-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Oct-1-en-1-yl Group: This step may involve the use of a Grignard reagent or an organolithium reagent to introduce the oct-1-en-1-yl group.

    Introduction of the Phenylethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using phenylethyl chloride and an appropriate catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oct-1-en-1-yl group, leading to the formation of epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions could target the imidazole ring or the phenylethyl group, potentially leading to the formation of saturated derivatives.

    Substitution: The compound may undergo substitution reactions, particularly at the imidazole ring, where nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products

    Oxidation: Epoxides, alcohols, and ketones.

    Reduction: Saturated hydrocarbons and amines.

    Substitution: Halogenated imidazoles, aminoimidazoles, and thioimidazoles.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, the compound may be studied for its potential interactions with enzymes and receptors, given the known biological activity of imidazole derivatives.

Medicine

Imidazole derivatives are known for their antifungal and antibacterial properties. This compound may be investigated for similar therapeutic applications.

Industry

The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Oct-1-en-1-yl)-1-[(1R)-1-phenylethyl]-1H-imidazole would depend on its specific interactions with biological targets. Imidazole derivatives often act by inhibiting enzymes or binding to receptors, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylethylimidazole: Lacks the oct-1-en-1-yl group, potentially altering its chemical and biological properties.

    Oct-1-en-1-ylimidazole: Lacks the phenylethyl group, which may affect its reactivity and interactions.

Uniqueness

The presence of both the oct-1-en-1-yl and phenylethyl groups in 5-(Oct-1-en-1-yl)-1-[(1R)-1-phenylethyl]-1H-imidazole may confer unique properties, such as enhanced lipophilicity and specific binding interactions, distinguishing it from other imidazole derivatives.

Properties

CAS No.

654653-20-0

Molecular Formula

C19H26N2

Molecular Weight

282.4 g/mol

IUPAC Name

5-oct-1-enyl-1-[(1R)-1-phenylethyl]imidazole

InChI

InChI=1S/C19H26N2/c1-3-4-5-6-7-11-14-19-15-20-16-21(19)17(2)18-12-9-8-10-13-18/h8-17H,3-7H2,1-2H3/t17-/m1/s1

InChI Key

OSUHMPXXXBMDOW-QGZVFWFLSA-N

Isomeric SMILES

CCCCCCC=CC1=CN=CN1[C@H](C)C2=CC=CC=C2

Canonical SMILES

CCCCCCC=CC1=CN=CN1C(C)C2=CC=CC=C2

Origin of Product

United States

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